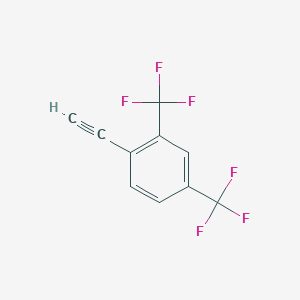

1-Ethynyl-2,4-bis(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F6/c1-2-6-3-4-7(9(11,12)13)5-8(6)10(14,15)16/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOHVMRWQNYFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555273 | |

| Record name | 1-Ethynyl-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88444-79-5 | |

| Record name | 1-Ethynyl-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-2,4-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1 Ethynyl 2,4 Bis Trifluoromethyl Benzene

Precursor Synthesis and Functionalization Pathways

The synthesis of 1-Ethynyl-2,4-bis(trifluoromethyl)benzene typically commences with a commercially available and symmetrically substituted precursor, 1,3-bis(trifluoromethyl)benzene (B1330116). sigmaaldrich.com This starting material provides the foundational bis(trifluoromethyl)phenyl core. The key to the synthesis is the regioselective introduction of a functional group at the 4-position, which can later be converted to or replaced by the ethynyl (B1212043) moiety.

Research has shown that 1,3-bis(trifluoromethyl)benzene can undergo regioselective metalation. sigmaaldrich.com The two trifluoromethyl groups, being meta-directing, activate the positions ortho and para to them (positions 2, 4, and 6). Through controlled reaction conditions, it is possible to direct functionalization, such as halogenation, to the 4-position to yield 1-halo-2,4-bis(trifluoromethyl)benzene. This halogenated intermediate, most commonly 1-iodo- or 1-bromo-2,4-bis(trifluoromethyl)benzene, is the direct precursor for the subsequent introduction of the ethynyl group.

Introduction of the Ethynyl Moiety through Cross-Coupling Methodologies

The conversion of the aryl halide precursor to the terminal alkyne is most effectively achieved through palladium-catalyzed cross-coupling reactions. This step is critical for creating the carbon-carbon triple bond.

The Sonogashira coupling is a widely employed and robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The reaction is particularly well-suited for fluorinated systems. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the palladium catalyst. iucr.org

In the synthesis of this compound, the precursor 1-iodo-2,4-bis(trifluoromethyl)benzene (B3420175) is reacted with a protected or terminal alkyne, such as (trimethylsilyl)acetylene (TMSA). harvard.edu The use of TMSA is common, as the trimethylsilyl (B98337) group can be easily removed under mild basic conditions to afford the terminal alkyne. harvard.edu The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). wikipedia.orgiucr.org

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 1-Iodo-2,4-bis(trifluoromethyl)benzene | Substrate providing the aromatic core |

| Alkyne | (Trimethylsilyl)acetylene | Source of the ethynyl group |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of copper acetylide |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as a solvent and neutralizes HX byproduct |

| Solvent | Tetrahydrofuran (THF) or Toluene | Reaction medium |

| Temperature | Room Temperature to 75 °C | Reaction temperature depends on substrate reactivity |

| Deprotection Step | K₂CO₃/Methanol or TBAF | Removes the TMS protecting group |

The reactivity of aryl halides in Sonogashira coupling follows the general trend I > Br > Cl, making aryl iodides highly effective substrates that often react under mild conditions. wikipedia.org

While the Sonogashira coupling is the most prominent method, other techniques for ethynylation exist. Copper-free Sonogashira reactions have been developed to avoid issues associated with the copper co-catalyst, such as the formation of diynes. organic-chemistry.org These modifications often employ different palladium catalysts or ligand systems. Additionally, nickel-catalyzed cross-coupling reactions have emerged as an alternative to palladium for certain substrates, allowing for the coupling of a broader range of electrophiles. wikipedia.org However, for electron-deficient fluorinated systems like bis(trifluoromethyl)benzene derivatives, the palladium-copper catalyzed Sonogashira reaction remains a highly reliable and well-documented method. iucr.orgharvard.edu

Introduction of Trifluoromethyl Groups

In the context of synthesizing this compound, the trifluoromethyl groups are typically not introduced during the main synthetic sequence. Instead, the synthesis begins with an aromatic precursor that already contains the two CF₃ groups, namely 1,3-bis(trifluoromethyl)benzene. sigmaaldrich.com This compound is a readily available specialty chemical. The methods for the initial trifluoromethylation of benzene (B151609) rings are foundational industrial processes that often involve halogen exchange reactions or the use of specific trifluoromethylating agents, but these steps precede the functionalization pathways discussed herein.

Regioselective Synthesis and Isomeric Control

Achieving the correct 1,2,4-substitution pattern is paramount and hinges on controlling the regioselectivity of the initial functionalization step on the 1,3-bis(trifluoromethyl)benzene starting material. The two CF₃ groups exert a strong, meta-directing electronic effect, which deactivates the aromatic ring towards electrophilic substitution but activates specific positions for nucleophilic attack or metalation. sigmaaldrich.com

The directing effect of the two meta-CF₃ groups in 1,3-bis(trifluoromethyl)benzene makes the hydrogen atoms at positions 2, 4, and 6 acidic and thus susceptible to deprotonation (metalation) by a strong base. sigmaaldrich.com The hydrogen at the 2-position is sterically hindered and flanked by both CF₃ groups, making it the most acidic. However, functionalization at the less hindered 4- and 6-positions is also possible.

Studies on the lithiation of 1,3-bis(trifluoromethyl)benzene have demonstrated that site-selective functionalization can be achieved. sigmaaldrich.com By carefully choosing the organolithium reagent, temperature, and subsequent electrophile, it is possible to direct substitution to a specific position. For the synthesis of the 2,4-disubstituted pattern, the goal is to introduce a halogen at the 4-position of the starting material. This can be achieved through directed ortho-metalation or electrophilic halogenation under conditions that favor substitution at the 4-position over the more acidic but sterically hindered 2-position. This precise control ensures that the subsequent Sonogashira coupling yields the desired this compound isomer rather than other potential isomers like 1-Ethynyl-2,6-bis(trifluoromethyl)benzene. researchgate.net

Synthetic Routes to Related Analogues and Derivatives

The primary strategies for synthesizing derivatives and analogues of this compound revolve around the versatile reactivity of the terminal alkyne. The two principal reaction types employed are the Sonogashira cross-coupling reaction and 1,3-dipolar cycloaddition reactions. These methods allow for the introduction of a wide variety of substituents and the construction of new ring systems, leading to a diverse range of structurally related compounds.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, the ethynyl group can be coupled with various aryl or vinyl halides to generate a range of diarylacetylene or conjugated enyne derivatives.

The general scheme for the Sonogashira coupling of this compound is as follows:

(Aryl/Vinyl-X represents an aryl or vinyl halide)

The reaction conditions for Sonogashira couplings can be tailored based on the reactivity of the specific substrates. Key parameters that are often varied include the choice of palladium catalyst, the phosphine ligand, the copper source, the base, and the solvent. The reactivity of the aryl halide is also a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

Table 1: Examples of Sonogashira Cross-Coupling Reactions with Aryl Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-Nitro-4-(phenylethynyl)benzene |

| 2 | 1-Bromo-3,5-dimethylbenzene | 1-Ethynyl-4-tert-butylbenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Toluene | 1,3-Dimethyl-5-((4-(tert-butyl)phenyl)ethynyl)benzene |

| 3 | 4-Iodoanisole | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 1-Methoxy-4-((trimethylsilyl)ethynyl)benzene |

1,3-Dipolar Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound, influenced by the trifluoromethyl groups, makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.orgethz.chnumberanalytics.com This class of reactions involves the concerted addition of a 1,3-dipole to the alkyne, leading to the formation of five-membered heterocyclic rings. wikipedia.orgethz.chnumberanalytics.com

A particularly prominent example of this reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which yields a 1,2,3-triazole. nih.govnih.gov This reaction, often referred to as "click chemistry," is known for its high efficiency, regioselectivity (often favoring the 1,4-isomer in copper-catalyzed reactions), and tolerance of a wide range of functional groups. ethz.chnih.gov

The general scheme for the 1,3-dipolar cycloaddition of this compound with an azide is as follows:

(R-N₃ represents an organic azide)

This methodology allows for the straightforward synthesis of a variety of 1,4-disubstituted 1,2,3-triazoles where the 2,4-bis(trifluoromethyl)phenyl moiety is directly attached to the heterocyclic ring.

Beyond azides, other 1,3-dipoles can also be employed to generate different heterocyclic systems. For instance, reaction with nitrile oxides can lead to the formation of isoxazoles, while reaction with nitrilimines can yield pyrazoles.

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with Terminal Alkynes

| Entry | Alkyne | 1,3-Dipole | Catalyst | Solvent | Product |

| 1 | Phenylacetylene | Benzyl azide | Cu(I) | t-BuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| 2 | 1-Ethynyl-4-fluorobenzene | 1-Azido-4-nitrobenzene | None (thermal) | Toluene | 1-(4-Nitrophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole |

| 3 | Propargyl alcohol | Phenylazide | CuSO₄·5H₂O / Sodium ascorbate | DMF/H₂O | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol |

Chemical Reactivity and Mechanistic Pathways of 1 Ethynyl 2,4 Bis Trifluoromethyl Benzene

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it a reactive site for a variety of addition and coupling reactions. The presence of the electron-deficient aromatic ring significantly modulates this reactivity.

The ethynyl group of 1-ethynyl-2,4-bis(trifluoromethyl)benzene readily participates in cycloaddition reactions, a powerful class of reactions for constructing cyclic and heterocyclic systems. A prominent example is the [3+2] cycloaddition, often utilized in "click chemistry."

In a typical [3+2] cycloaddition, the alkyne (dipolarophile) reacts with a 1,3-dipole, such as an azide (B81097) or a nitrile imine, to form a five-membered heterocyclic ring. The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl group enhances the electrophilicity of the alkyne, facilitating its reaction with nucleophilic dipoles.

The regioselectivity of these reactions—the specific orientation in which the dipole adds across the triple bond—is a critical aspect. For non-symmetrical alkynes like this compound, two regioisomeric products are possible. Theoretical studies using Density Functional Theory (DFT) on similar systems indicate that the reaction pathway is highly selective, favoring the formation of one regioisomer over the other. imist.maimist.ma The precise outcome is governed by the electronic and steric profiles of both the alkyne and the reacting dipole. For instance, in reactions with nitrile imines generated from hydrazonyl chlorides, cycloaddition can proceed with high regioselectivity to yield functionalized 1,2,4-triazoles. mdpi.com

A specific strategy to control regioselectivity in the synthesis of fluoroalkyl-substituted aromatic compounds involves boron-directed cycloadditions. This method allows for the regiocontrolled synthesis of complex molecules under mild conditions, highlighting a sophisticated approach to overcoming inherent selectivity challenges. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 (1,3-Dipole) | Conditions | Product Class | Regioselectivity |

|---|---|---|---|---|

| This compound | Nitrile Imine | Base (e.g., NEt₃) | 5-Trifluoromethyl-1,2,4-triazole | High mdpi.com |

The terminal alkyne is an excellent substrate for a wide array of transition-metal-catalyzed reactions, which are fundamental to modern organic synthesis. beilstein-journals.org Catalysts based on palladium, copper, rhodium, and other metals can activate the C-H bond or the triple bond of the ethynyl group to forge new carbon-carbon and carbon-heteroatom bonds.

One of the most important transformations is the Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for creating substituted alkynes and is widely used in the synthesis of complex aromatic compounds. nih.gov

Rhodium(I) catalysts can be employed for [2+2+2] cycloaddition reactions, where the alkyne can trimerize with itself or co-cyclize with other unsaturated partners like diynes to produce highly substituted benzene (B151609) derivatives. beilstein-journals.org Furthermore, transition metals are pivotal in catalyzing asymmetric defluorinative reactions, where C-F bonds in fluorinated compounds like this compound can be selectively functionalized. rsc.org

Table 2: Selected Transition-Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst(s) | Reactant Partner | Bond Formed |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Aryl/Vinyl Halide | C(sp)-C(sp²) |

| [2+2+2] Cycloaddition | Rhodium(I) complex | Diyne | C-C |

The electronic character of the alkyne in this compound makes it susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition : The two trifluoromethyl groups strongly withdraw electron density from the entire molecule, including the ethynyl group. This inductive effect polarizes the triple bond, rendering the terminal carbon atom electron-deficient and thus a target for nucleophiles. Strong nucleophiles can add across the triple bond, with the regioselectivity often placing the nucleophile at the internal carbon, influenced by the stabilization of the resulting anionic intermediate by the aromatic ring. This reactivity is analogous to the addition of nucleophiles to other electron-poor alkynes.

Electrophilic Addition : While the electron-withdrawing groups deactivate the alkyne towards electrophilic attack compared to electron-rich alkynes, reactions with strong electrophiles are still possible. For example, the ethynyl group can undergo substitution with halogens or other electrophiles to yield halogenated or otherwise substituted derivatives. evitachem.com

Influence of Trifluoromethyl Groups on Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.com This property stems from the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms, which pull electron density away from the carbon atom they are attached to, and consequently, from the aromatic ring. minia.edu.eglibretexts.org

In the context of electrophilic aromatic substitution (EAS), substituents on a benzene ring direct incoming electrophiles to specific positions. Electron-withdrawing groups like -CF₃ are deactivating and meta-directing. vaia.comwikipedia.org They deactivate the ring by reducing its electron density (nucleophilicity), making it less reactive towards electrophiles. youtube.com The deactivation is most pronounced at the ortho and para positions due to destabilizing resonance structures in the reaction intermediates (arenium ions). youtube.com As a result, the meta position, which is less deactivated, becomes the most favorable site for electrophilic attack. minia.edu.egvaia.com In this compound, the positions open for substitution are C3, C5, and C6. The directing effects of the three existing substituents (one ethynyl and two -CF₃ groups) would collectively influence the position of any further substitution.

The collective electron-withdrawing power of the two trifluoromethyl groups profoundly deactivates the aromatic ring of this compound towards electrophilic attack. mdpi.comyoutube.com This makes reactions like Friedel-Crafts alkylation or acylation, which typically require electron-rich aromatic substrates, very difficult to achieve under standard conditions.

Conversely, the significant reduction in electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr). A sufficiently strong nucleophile can potentially displace a leaving group (if one were present on the ring) or, under specific conditions, even a hydrogen atom. The strong electron-withdrawing properties of the -CF₃ groups are crucial for stabilizing the negative charge in the Meisenheimer complex, the key intermediate in SₙAr reactions. This modulation of reactivity—deactivation towards electrophiles and activation towards nucleophiles—is a hallmark of poly-fluorinated aromatic compounds. nih.gov

C-F Bond Activation and Cleavage Reactions in Coordinated Complexes

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, its activation and cleavage present a significant chemical challenge. In this compound, the C-F bonds of the trifluoromethyl groups are generally stable. However, in the presence of transition metal complexes, these robust bonds can be activated, leading to novel chemical transformations. This reactivity is particularly relevant in the context of organometallic chemistry and catalysis, where C-F bond activation can be a key step in the synthesis of complex fluorinated molecules.

The activation of C-F bonds in trifluoromethylated arenes typically proceeds through mechanisms involving oxidative addition or fluoride (B91410) abstraction by a metal center. researchgate.net Low-valent, electron-rich transition metals are often employed for this purpose. The general mechanism can be conceptualized as the insertion of the metal into the C-F bond, forming a metal-fluoride and a metal-carbon bond.

Table 1: General Mechanisms of C-F Bond Activation by Transition Metal Complexes

| Mechanism | Description | Metal Characteristics |

| Oxidative Addition | The metal center inserts into the C-F bond, increasing its oxidation state by two. | Typically low-valent, electron-rich metals (e.g., Ni(0), Pd(0), Pt(0)). |

| σ-Bond Metathesis | A concerted process involving a four-centered transition state between the C-F bond and a metal-ligand bond. | Early transition metals or lanthanides with available d-orbitals. |

| Fluoride Abstraction | A Lewis acidic metal center abstracts a fluoride anion from the trifluoromethyl group. | Lewis acidic metal complexes. |

Interactions and Synergistic Effects Between Ethynyl and Trifluoromethyl Groups

The two trifluoromethyl groups at the ortho and para positions to the ethynyl group exert a cumulative electron-withdrawing effect, making the aromatic ring electron-deficient. This electronic environment, in turn, affects the reactivity of the ethynyl group. The electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the acetylenic proton, making it more susceptible to deprotonation by a base. This enhanced acidity can be advantageous in reactions such as Sonogashira coupling.

Furthermore, intramolecular interactions, such as C—H⋯F hydrogen bonds, may exist between the ethynyl proton and a fluorine atom of the ortho-trifluoromethyl group. nih.gov Such interactions can influence the conformation and reactivity of the molecule. The synergistic effect of the ethynyl and trifluoromethyl groups is a key determinant of the molecule's utility as a building block in the synthesis of advanced materials and complex organic structures. The electron-deficient nature of the aromatic ring also makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The trifluoromethyl groups are known to be meta-directing in electrophilic aromatic substitution reactions on the benzene ring. masterorganicchemistry.com

Polymerization Reactions and Mechanisms

The presence of the ethynyl group makes this compound a monomer capable of undergoing polymerization to form a polyacetylene-type polymer with pendant bis(trifluoromethyl)phenyl groups. The properties of the resulting polymer are expected to be influenced by the bulky and electron-withdrawing nature of these side groups.

Phenylacetylene and its derivatives can undergo thermal polymerization at elevated temperatures. For this compound, heating would likely initiate a free-radical or a concerted cyclization/aromatization process, leading to a complex, cross-linked polymer structure. The presence of the bulky trifluoromethyl groups might sterically hinder the polymerization process, potentially requiring higher temperatures or leading to lower molecular weight polymers compared to unsubstituted phenylacetylene. The thermal stability of the resulting polymer is anticipated to be high due to the strong C-F bonds and the rigid aromatic backbone. nih.gov

Catalytic methods offer greater control over the polymerization process, often leading to polymers with well-defined structures and higher molecular weights. For substituted acetylenes, several catalytic systems are effective.

Rhodium-based Catalysts: Rhodium complexes, such as [Rh(nbd)Cl]2, are well-known for their ability to catalyze the stereospecific polymerization of phenylacetylenes, often yielding cis-transoidal polymers. rsc.org The electron-withdrawing nature of the trifluoromethyl groups in this compound is expected to influence the catalytic activity, potentially leading to faster polymerization rates compared to phenylacetylenes with electron-donating substituents. rsc.org

Ziegler-Natta Catalysts: Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl4) and an organoaluminum compound (e.g., Al(C2H5)3), are also used for acetylene (B1199291) polymerization. wikipedia.org The mechanism involves the coordination and insertion of the monomer into the growing polymer chain at the transition metal center. The bulky trifluoromethyl groups could influence the stereoregularity of the resulting polymer.

Table 2: Potential Catalytic Systems for the Polymerization of this compound

| Catalyst System | Typical Catalyst | Expected Polymer Structure |

| Rhodium Catalysis | [Rh(nbd)Cl]₂ / NEt₃ | High molecular weight, stereoregular (cis-transoidal) |

| Ziegler-Natta Catalysis | TiCl₄ / Al(C₂H₅)₃ | Polyacetylene backbone with varying stereochemistry |

| Metathesis Polymerization | TaCl₅ or WCl₆ based catalysts | Polyene structure via a metathesis mechanism |

The mechanism of polymer chain formation depends on the chosen polymerization method.

In thermal polymerization , the initiation likely involves the formation of radical species, which then propagate by adding to the triple bond of other monomer units. Chain termination can occur through recombination or disproportionation reactions.

With rhodium catalysts , the generally accepted mechanism involves the coordination of the alkyne to the rhodium center, followed by an insertion of the alkyne into a rhodium-carbon bond of the growing polymer chain. This process repeats to build the polymer chain.

In Ziegler-Natta polymerization , the mechanism, often referred to as the Cossee-Arlman mechanism, involves the π-coordination of the acetylene monomer to a vacant site on the titanium atom of the active center. This is followed by a cis-insertion of the monomer into the Ti-C bond of the growing polymer chain, thus extending the chain by one monomer unit. researchgate.net The stereochemistry of the insertion is influenced by the ligands on the metal center and the steric and electronic properties of the monomer.

The polymerization of this compound is expected to yield a polymer with unique properties, including high thermal stability, chemical resistance, and potentially interesting optical and electronic characteristics due to the presence of the fluorinated aromatic side chains.

Computational and Theoretical Investigations of 1 Ethynyl 2,4 Bis Trifluoromethyl Benzene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in 1-Ethynyl-2,4-bis(trifluoromethyl)benzene are fundamental to its properties. Computational methods allow for a detailed examination of these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For fluorinated aromatic systems like this compound, DFT calculations are used to determine optimized geometries, vibrational frequencies, and molecular orbital energies.

The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups and an electron-rich ethynyl (B1212043) (-C≡CH) group creates a unique electronic environment on the benzene (B151609) ring. DFT studies on analogous fluorinated aromatics show that fluorination significantly influences the electronic properties of the benzene ring. researchgate.net The -CF3 groups decrease the electron density of the ring through a powerful inductive effect (-I), which is expected to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability, whereas a small gap indicates higher reactivity. irjweb.com

DFT calculations provide precise predictions of structural parameters. For this compound, the bond lengths and angles would be expected to deviate from those of unsubstituted benzene due to the electronic and steric influence of the substituents.

Table 1: Predicted Structural and Electronic Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value | Description |

| C-C (ring) Bond Length | ~1.39 - 1.41 Å | Slight variation from benzene (1.39 Å) due to substituent effects. |

| C-CF3 Bond Length | ~1.50 Å | Typical bond length for a C(sp²)-C(sp³) bond with fluorine substitution. researchgate.net |

| C-C≡ Bond Length | ~1.43 Å | Standard bond length between an aromatic carbon and an alkyne. |

| C≡C Bond Length | ~1.21 Å | Characteristic triple bond length. |

| HOMO Energy | -7.0 to -8.0 eV | Lowered energy due to strong electron-withdrawing -CF3 groups. |

| LUMO Energy | -1.5 to -2.5 eV | Lowered energy due to strong electron-withdrawing -CF3 groups. |

| HOMO-LUMO Gap | ~5.0 - 6.0 eV | Indicates significant electronic stability. |

Note: These values are illustrative and based on typical results from DFT (e.g., B3LYP/6-311+G(d,p)) calculations on similar fluorinated aromatic compounds.

The distribution of electron density within a molecule governs its interactions with other chemical species. Computational methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify this distribution.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into atomic and bond-centered orbitals. pcbiochemres.com This method allows for the calculation of partial atomic charges, revealing the electronic effects of the substituents. For this compound, NBO analysis would quantify the electron-withdrawing power of the -CF3 groups and the π-system of the ethynyl group. The analysis would likely show significant positive charges on the carbon atoms of the -CF3 groups and the carbon atoms of the benzene ring attached to them. Conversely, the fluorine atoms would carry substantial negative charges. ijnc.ir

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. walisongo.ac.idstudy.com It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the fluorine atoms and above the π-system of the ethynyl triple bond, making these sites attractive to electrophiles or positive centers.

Positive Potential: Located around the hydrogen atom of the ethynyl group and on the benzene ring, particularly near the strongly withdrawing -CF3 groups. study.com These areas would be susceptible to nucleophilic attack.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges for Key Atoms

| Atom | Predicted NBO Charge (a.u.) | Rationale |

| C (of CF3) | +0.8 to +1.0 | Highly positive due to bonding with three electronegative fluorine atoms. |

| F (of CF3) | -0.3 to -0.4 | High negative charge due to high electronegativity. |

| C (ring, attached to CF3) | +0.2 to +0.4 | Electron density withdrawn by the attached -CF3 group. |

| C (ring, attached to C≡CH) | -0.1 to -0.2 | May be slightly negative due to the π-donating ability of the alkyne. |

| C (terminal alkyne) | -0.2 to -0.3 | The sp-hybridized carbon is more electronegative than sp² carbons. |

| H (alkyne) | +0.2 to +0.3 | Acidic proton due to the electronegativity of the sp-hybridized carbon. |

Note: These charge values are representative examples derived from NBO analyses of molecules with similar functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy profiles that govern reaction rates and outcomes.

To understand the mechanism of a reaction, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which is the primary determinant of the reaction rate.

For this compound, potential reactions include cycloadditions across the alkyne, electrophilic aromatic substitution on the ring, or reactions involving the acidic acetylenic proton. DFT calculations can be employed to model the geometries of the transition states for these potential pathways. For instance, in a [3+2] cycloaddition reaction with an azide (B81097), computational modeling can distinguish between a concerted or stepwise mechanism by searching for stable intermediates. The calculated activation barriers for competing pathways can predict which reaction is kinetically favored. researchgate.net The high electron deficiency of the aromatic ring suggests that nucleophilic aromatic substitution might be more feasible than electrophilic substitution, a hypothesis that can be tested by calculating and comparing the respective energy barriers.

Table 3: Hypothetical Calculated Activation Energies for Potential Reactions

| Reaction Type | Pathway | Predicted Activation Energy (ΔG‡, kcal/mol) | Kinetic Feasibility |

| [3+2] Cycloaddition | Reaction with Methyl Azide | 15 - 20 | Favorable under thermal conditions. researchgate.net |

| Fluorohydration | I(I)/I(III) Catalysis | 20 - 25 | Moderate barrier, likely requires catalysis. nih.gov |

| Nucleophilic Aromatic Substitution | Reaction with NaOMe at C1 | 25 - 30 | High barrier, but potentially accessible. |

| Electrophilic Aromatic Substitution | Nitration at C6 | >35 | Very high barrier, kinetically disfavored due to deactivated ring. |

Note: These values are illustrative, based on typical computational results for similar reaction types.

When a reaction can yield multiple constitutional isomers (regioisomers) or stereoisomers, computational chemistry can predict and explain the observed selectivity. This is achieved by calculating the activation energies for all possible pathways leading to the different products. According to transition state theory, the pathway with the lowest energy barrier will be the fastest and will therefore yield the major product. nih.gov

For this compound, regioselectivity is a key question in many potential reactions.

Cycloaddition Reactions: In a cycloaddition to the ethynyl group, the incoming reagent can add in two different orientations. By calculating the transition state energies for both orientations, the preferred regioisomer can be predicted. nih.gov

Aromatic Substitution: For a potential electrophilic substitution, there are three possible positions on the ring for an incoming electrophile (C3, C5, C6). The strong directing effects of the -CF3 groups (meta-directing) and the ethynyl group (ortho-, para-directing) are in opposition. Computational modeling of the transition states for attack at each position would clarify the regiochemical outcome, which is expected to be complex. The electron-withdrawing -CF3 groups strongly deactivate the ring, making such reactions difficult regardless of position. nih.gov

Table 4: Example of Regioselectivity Rationalization via Transition State Energies

| Reaction | Regioisomeric Transition State | Relative Energy (kcal/mol) | Predicted Outcome |

| 1,3-Dipolar Cycloaddition of Methyl Azide | TS leading to 4-substituted triazole | 0.0 | Major Product |

| TS leading to 5-substituted triazole | +3.5 | Minor Product | |

| Electrophilic Attack (e.g., Nitration) | Attack at C-6 | 0.0 | Least Disfavored Product |

| Attack at C-5 | +5.0 | Highly Disfavored | |

| Attack at C-3 | +7.2 | Very Highly Disfavored |

Note: These energy differences are hypothetical examples illustrating how lower relative energy corresponds to the favored product.

Molecular Dynamics and Conformation Studies

While quantum mechanical calculations typically focus on static, minimum-energy structures, molecules are constantly in motion. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. kummerlaender.eu

For this compound, MD simulations can be used to study:

Conformational Dynamics: The rotation of the ethynyl and trifluoromethyl groups around their single bonds to the benzene ring can be explored. While the ethynyl group is cylindrically symmetrical, rotation of the bulky -CF3 groups might have a higher energy barrier and could be influenced by the solvent environment.

Solvent Effects: MD simulations can model the molecule in various solvents to understand how solvent molecules arrange themselves around the solute and how this affects the molecule's conformation and dynamics. acs.org For example, in a polar solvent, solvent molecules might preferentially interact with the polar C-F and C-H bonds.

Intermolecular Interactions: In simulations with multiple molecules, MD can be used to study aggregation behavior and π-π stacking interactions, which are fundamental to the properties of aromatic compounds in the condensed phase. researchgate.net The simulation can reveal the preferred orientation of two interacting molecules, for instance, whether they stack in a parallel or T-shaped arrangement.

No Specific Computational or Theoretical Investigations Found for this compound

Despite a thorough search of scientific literature and computational chemistry databases, no specific scholarly articles detailing the computational and theoretical investigations of the chemical compound this compound were identified. Consequently, the generation of an in-depth article focusing on its quantum chemical descriptors and structure-reactivity relationships, as per the requested outline, is not possible at this time.

While the existence of this compound is confirmed through chemical supplier databases, dedicated research into its theoretical properties appears to be unpublished or not readily accessible in the public domain. Searches for related compounds, such as isomers like 1-Ethynyl-3,5-bis(trifluoromethyl)benzene and broader classes of fluorinated phenylacetylenes, yielded some general insights into the computational chemistry of such molecules. However, these findings are not directly transferable to the specific 2,4-disubstituted isomer requested.

Computational studies on similar molecules often employ Density Functional Theory (DFT) to calculate quantum chemical descriptors. These descriptors are crucial for understanding the electronic structure and predicting the reactivity of a molecule. Key parameters typically investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are central to chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Mulliken Charges: These calculations provide an estimation of the partial atomic charges within a molecule, helping to identify electrophilic and nucleophilic centers.

Without dedicated computational studies on this compound, it is not possible to provide the specific data tables and detailed research findings required for the requested article. The influence of the specific substitution pattern of the two trifluoromethyl groups and the ethynyl group on the benzene ring is unique to this molecule and cannot be accurately extrapolated from related compounds.

Further theoretical research and publication in peer-reviewed journals would be necessary to provide the scientifically accurate and detailed information requested.

Advanced Material Science Applications of 1 Ethynyl 2,4 Bis Trifluoromethyl Benzene Derivatives

Development of High-Performance Fluorinated Polymers

Derivatives of 1-ethynyl-2,4-bis(trifluoromethyl)benzene are key building blocks in the synthesis of high-performance fluorinated polymers. The incorporation of the trifluoromethyl groups into the polymer backbone imparts a range of desirable characteristics, including enhanced thermal stability, improved solubility, and modified electronic properties.

Poly(arylene ether)s and Aromatic Polyimides with Enhanced Properties

The synthesis of poly(arylene ether)s and aromatic polyimides often involves the polymerization of monomers containing trifluoromethyl groups to enhance the properties of the resulting materials. For instance, novel poly(arylene ether)s have been successfully synthesized through the aromatic nucleophilic substitution reaction of various bisphenols with monomers like 1,3-bis(4-fluoro-3-trifluoromethyl benzyl)benzene, a structural analog of a derivative of this compound. researchgate.net These polymers have demonstrated number average molecular weights reaching up to 52,700 g/mol . researchgate.net

Similarly, fluorinated polyimides have been developed from diamines containing trifluoromethyl groups, such as 2,2'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl and 2,2'-bis(4-amino-2-trifluoromethylphenoxy)-1,1'-binaphthyl, in reaction with various aromatic dianhydrides. ntu.edu.tw The presence of the bulky trifluoromethyl groups disrupts chain packing, which in turn improves the solubility of these otherwise intractable polymers, allowing them to be processed from solution to form transparent and light-colored films. ntu.edu.tw The inherent viscosities of such polyimides have been reported to be in the range of 0.19 to 0.73 dL/g. ntu.edu.tw

Impact on Thermal and Thermooxidative Stability of Polymeric Systems

The strong carbon-fluorine bonds in the trifluoromethyl groups contribute significantly to the thermal and thermooxidative stability of polymers derived from this compound. Poly(arylene ether)s containing these fluorinated moieties exhibit high thermal stability, with 5% weight loss temperatures recorded as high as 532°C in a synthetic air atmosphere. researchgate.net The glass transition temperatures (Tg) of these polymers are also elevated, reaching up to 239°C, depending on the specific repeat unit structure. researchgate.net

Fluorinated polyimides also demonstrate exceptional thermal stability, with decomposition temperatures for 10% weight loss exceeding 520°C in both nitrogen and air. ntu.edu.tw Their glass-transition temperatures are in the range of 222–351°C. ntu.edu.tw This high thermal resilience makes these materials suitable for applications in demanding, high-temperature environments.

| Polymer Type | Decomposition Temperature (10% weight loss) | Glass Transition Temperature (Tg) |

| Fluorinated Poly(arylene ether)s | Up to 532°C | Up to 239°C |

| Fluorinated Aromatic Polyimides | Above 520°C | 222–351°C |

Modulation of Dielectric Constant, Water Uptake, and Gas Permeability

The incorporation of trifluoromethyl groups into polymer structures has a pronounced effect on their dielectric properties, water uptake, and gas permeability. The low polarizability of the C-F bond leads to a reduction in the dielectric constant. Fluorinated poly(arylene ether)s have been shown to possess low dielectric constants, with values as low as 2.97 even when wet. researchgate.net Similarly, fluorinated polyimides exhibit low dielectric constants in the range of 2.84–3.61 at 10 kHz. ntu.edu.tw

The hydrophobic nature of the trifluoromethyl groups also leads to reduced water uptake in these polymers. Fluorinated polyimides have demonstrated low moisture absorption, typically between 0.23% and 0.58%. ntu.edu.tw This is a critical property for materials used in microelectronics, where moisture can adversely affect performance.

Furthermore, the presence of bulky trifluoromethyl groups can increase the fractional free volume within the polymer matrix, which enhances gas permeability. Studies on polynorbornene dicarboximides with trifluoromethyl moieties have shown that the position of the -CF3 group on the aromatic ring influences gas transport properties. researchgate.net For instance, ortho-substitution was found to increase the permeability of the polymer membrane due to an increase in both gas solubility and diffusion. researchgate.net

| Property | Fluorinated Poly(arylene ether)s | Fluorinated Aromatic Polyimides |

| Dielectric Constant | As low as 2.97 (wet) | 2.84–3.61 (at 10 kHz) |

| Water Uptake | - | 0.23–0.58% |

| Gas Permeability | Enhanced by -CF3 groups | Enhanced by -CF3 groups |

Optical Transparency and Flame Resistance Characteristics

Polymers derived from this compound often exhibit high optical transparency. The fluorine atoms help to reduce intermolecular charge-transfer complex formation, which is a major contributor to color in aromatic polymers. ntu.edu.tw As a result, fluorinated polyimides can be cast into transparent and light-colored films with an ultraviolet-visible absorption cutoff wavelength between 351–434 nm. ntu.edu.tw

In terms of flame resistance, polyimides are known for their intrinsic flame retardancy due to their high aromatic content, which promotes char formation upon heating. mdpi.com The incorporation of phosphorus-containing units, often in conjunction with fluorinated groups, can further enhance these properties. While specific data on the flame resistance of polymers from this compound is not detailed in the provided search results, the general class of fluorinated aromatic polymers is recognized for its good thermal stability and char-forming ability, which are key attributes for flame resistance. mdpi.com

Integration into Optoelectronic Materials

The unique electronic properties conferred by the ethynyl (B1212043) and trifluoromethyl groups make derivatives of this compound promising candidates for optoelectronic applications. These materials can be tailored for use in devices that emit or interact with light.

Luminescent and Fluorescent Systems

Derivatives of this compound have been explored for their potential in luminescent and fluorescent systems. For example, 1,4-bis(trifluoromethyl)benzene (B1346883) has been used as an acceptor unit in the design of emitters that exhibit efficient thermally activated delayed fluorescence (TADF). researchgate.net These materials are of significant interest for use in organic light-emitting diodes (OLEDs).

Furthermore, polyimides containing bulky, phosphorus-containing side groups, which can be synthesized from monomers with structures related to this compound, have been shown to emit blue light, with emission maxima in the range of 340–445 nm in various solvents. mdpi.com In a thin-film state, some of these polyimides have even exhibited green light emission. mdpi.com The development of highly fluorescent materials, such as those based on 1,4-bis(2-methylstyryl)benzene (B77584) doped into a polymer matrix, highlights the potential for creating novel optical fibers and sensors. researchgate.net

Organic Field-Effect Transistors (OFETs)

Currently, there is a lack of specific data in peer-reviewed journals detailing the synthesis and performance of OFETs based on polymers or derivatives of this compound. However, the broader class of ethynyl- and trifluoromethyl-substituted benzene (B151609) derivatives has been explored in the context of organic electronics. For instance, related compounds are used in the synthesis of materials for various electronic applications. The trifluoromethyl groups are known to be strong electron-withdrawing groups, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated molecule. This tuning of frontier orbital energies is a critical strategy in designing high-performance p-type, n-type, or ambipolar organic semiconductors.

Furthermore, the introduction of fluorine atoms can enhance the environmental stability of organic electronic materials by increasing their resistance to oxidation. The solubility of the resulting polymers can also be modified by the presence of trifluoromethyl groups, which is a crucial factor for solution-based processing of OFETs. While direct evidence is pending, the fundamental properties of this compound make it a compound of interest for future research in the development of novel organic semiconductors for OFET applications.

Application in Liquid Crystal Systems

The incorporation of molecules containing trifluoromethyl and ethynyl groups into liquid crystal (LC) systems can significantly modify their electro-optical properties. While direct studies on this compound in this context are limited, research on analogous compounds provides valuable insights into its potential applications.

Influence on Electro-Optical Properties of Polymer Network Liquid Crystals

In polymer network liquid crystals (PNLCs), a small amount of a polymerizable monomer is dispersed within a liquid crystal host and subsequently polymerized to form a stabilizing network. The properties of the monomer can have a profound impact on the performance of the resulting device.

A study on the closely related compound, 1-Ethynyl-4-(trifluoromethyl)benzene (ETB), in polymer-stabilized blue phase liquid crystals (PSBPLCs) demonstrated its dual functionality in affecting the electro-optical properties. When ETB was incorporated into a rigid polymer system, it led to an increase in the Kerr constant by approximately 27.6% while maintaining a microsecond response time. The Kerr constant is a measure of the induced birefringence in response to an electric field, and a higher value is generally desirable for display applications. In a soft polymer system, the inclusion of ETB resulted in a significant reduction in hysteresis by about 45.5% and a decrease in residual birefringence from 1.85% to 0.6%.

These effects are attributed to the ability of the fluorinated monomer with an ethynyl group to influence both the anchoring energy at the interface between the liquid crystal and the polymer network, as well as the viscosity of the system. The trifluoromethyl group, with its strong electronegativity, can alter the intermolecular interactions within the liquid crystal medium, while the ethynyl group provides a reactive site for polymerization into the network.

Modification of Threshold Voltage and Hysteresis in Liquid Crystals

The addition of dopants or monomers to a liquid crystal mixture can alter the threshold voltage required to induce a change in the liquid crystal's orientation. The study on 1-Ethynyl-4-(trifluoromethyl)benzene (ETB) in PSBPLCs showed a reduction in the operating voltage. This suggests that the presence of the trifluoromethyl group can influence the dielectric anisotropy of the liquid crystal mixture, a key parameter that determines the threshold voltage.

Hysteresis, the difference in the electro-optical response when the applied voltage is increasing versus decreasing, is an undesirable characteristic in liquid crystal displays as it can lead to image sticking. The significant reduction in hysteresis observed with the addition of ETB to a soft polymer system highlights the potential of such fluorinated ethynyl compounds to improve the performance of liquid crystal devices by creating a more stable and reversible switching behavior. This is likely due to a modification of the polymer network morphology and its interaction with the liquid crystal host.

| Parameter | Effect of 1-Ethynyl-4-(trifluoromethyl)benzene (ETB) in PSBPLCs |

| Kerr Constant (Rigid Polymer System) | Increased by ~27.6% |

| Hysteresis (Soft Polymer System) | Decreased by ~45.5% |

| Residual Birefringence (Soft Polymer System) | Reduced from 1.85% to 0.6% |

| Operating Voltage | Reduced |

Note: The data presented is for the related compound 1-Ethynyl-4-(trifluoromethyl)benzene (ETB) and is indicative of the potential effects of this compound.

Role in Specialty Polymers for Extreme Environments (e.g., aerospace, electronics)

The combination of a reactive ethynyl group and thermally stable trifluoromethyl-substituted aromatic rings makes this compound a promising monomer for the synthesis of specialty polymers designed for use in extreme environments, such as those encountered in aerospace and advanced electronics. While direct polymerization of this specific monomer is not widely reported, the use of structurally related phenylethynyl-terminated imide oligomers, often containing trifluoromethyl groups, is a well-established strategy for creating high-performance thermosetting polyimides. nih.govnih.govmdpi.com

These polyimides are known for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for applications requiring durability at elevated temperatures. nih.govmdpi.com The ethynyl end groups undergo thermal curing to form a highly cross-linked, void-free network without the evolution of volatile byproducts, which is critical for the fabrication of high-quality composite materials.

The incorporation of trifluoromethyl (-CF3) groups into the polymer backbone offers several advantages for materials in extreme environments:

Improved Processability: The presence of -CF3 groups can disrupt polymer chain packing, leading to lower melt viscosities and improved solubility, which facilitates processing techniques like resin transfer molding (RTM). nih.govnih.gov

Lower Dielectric Constant: Fluorinated polymers typically exhibit lower dielectric constants and dissipation factors, making them attractive for microelectronics applications where low signal loss and high signal propagation speed are required.

Increased Flame Retardancy: The high fluorine content can enhance the flame retardant properties of the material.

Chemical Resistance: Fluorinated polymers are generally more resistant to chemical attack.

Research on phenylethynyl-terminated polyimides has shown that the electron-withdrawing nature of trifluoromethyl groups on the polymer backbone can influence the curing reactivity of the terminal phenylethynyl groups. nih.gov This allows for tailoring the curing profile of the resin to specific manufacturing processes. For example, fluorinated phenylethynyl-terminated imide oligomers have been developed with high glass transition temperatures (363-391 °C after curing) and good melt stability, making them suitable for RTM processes used in aerospace manufacturing. nih.govnih.gov

| Property | Influence of Trifluoromethyl and Ethynyl Groups in Specialty Polymers |

| Glass Transition Temperature (Tg) | High (e.g., 363-391 °C for cured fluorinated PETIs) nih.gov |

| Thermal Stability | Excellent |

| Melt Viscosity | Lowered, improving processability nih.gov |

| Curing Mechanism | Thermal cross-linking of ethynyl groups without volatile byproducts |

| Dielectric Constant | Reduced |

| Applications | Aerospace composites, high-temperature adhesives, microelectronic packaging mdpi.com |

While specific polymers derived solely from this compound have yet to be detailed in the literature, its structural motifs are key components in the design of state-of-the-art polymers for demanding applications.

1 Ethynyl 2,4 Bis Trifluoromethyl Benzene As a Versatile Synthetic Building Block

Intermediate for Complex Organic Molecule Synthesis

1-Ethynyl-2,4-bis(trifluoromethyl)benzene is a valuable intermediate in the synthesis of complex organic molecules. evitachem.com Its utility stems from the presence of two key functional groups on the benzene (B151609) ring: a reactive ethynyl (B1212043) group (a terminal alkyne) and two strongly electron-withdrawing trifluoromethyl (CF₃) groups. evitachem.com The ethynyl group serves as a versatile handle for a variety of coupling reactions, allowing for the construction of more intricate molecular architectures. chemimpex.com This makes the compound a key building block for chemists developing new molecules in fields such as pharmaceuticals and agrochemicals. chemimpex.com

The trifluoromethyl groups significantly influence the compound's chemical properties. They enhance chemical stability and modulate the electronic nature of the benzene ring, which can affect the reactivity of the ethynyl group. chemimpex.com Furthermore, the incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to improve a molecule's metabolic stability and lipophilicity, which can enhance biological activity. chemimpex.com The synthesis of this compound itself typically involves the trifluoromethylation of benzene derivatives, often using catalysts like copper(I) iodide. evitachem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 88444-79-5 | evitachem.comchemnet.com |

| Molecular Formula | C₁₀H₄F₆ | evitachem.comchemnet.comcymitquimica.com |

| Molecular Weight | 238.13 g/mol | cymitquimica.com |

Precursor for Functional Materials and Specialty Chemicals

The unique electronic and structural features of this compound make it a significant precursor for the development of functional materials and specialty chemicals. evitachem.comchemimpex.com Its structural similarity to compounds known to modify liquid crystal properties suggests potential applications in this area. evitachem.com For example, the related compound 1-Ethynyl-4-(trifluoromethyl)benzene has been used as a monomer or diluent to improve the performance of polymer network liquid crystal (PNLC) devices by reducing operating voltage and hysteresis. evitachem.com This suggests that this compound could be explored for similar applications in advanced materials, particularly in creating polymers with enhanced thermal and chemical resistance for the electronics industries. chemimpex.com

The rigid, rod-like structure that can be formed by extending the molecule through its ethynyl group is desirable for creating luminescent materials and other aryleneethynylene derivatives used in material science. nih.gov The presence of the bis(trifluoromethyl)benzene core is a key feature in the design of new acceptor molecules for emitters in applications like thermally activated delayed fluorescence (TADF) and organic light-emitting diodes (OLEDs). researchgate.net

Strategies for Targeted Molecular Design through Derivatization

Targeted molecular design using this compound relies on the strategic derivatization of its functional groups. The primary site for modification is the terminal ethynyl group, which can undergo a wide range of chemical transformations.

Key Derivatization Reactions:

Coupling Reactions: The ethynyl group readily participates in classic cross-coupling reactions, such as the Sonogashira coupling, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides. This is a fundamental strategy for building larger, conjugated systems.

Cycloaddition Reactions: The alkyne functionality can participate in cycloaddition reactions to form various heterocyclic structures.

Hydration and other additions: The carbon-carbon triple bond can undergo addition reactions, allowing for its conversion into other functional groups like ketones.

The two trifluoromethyl groups are strongly electron-withdrawing, which impacts the reactivity of the benzene ring and the ethynyl group. This electronic effect can be leveraged to control the outcome of certain reactions. For instance, in related substituted 2-ethynylbenzoates, the electronic nature of substituents on the phenyl ring dictates whether the reaction proceeds via heterocyclization or a [2+2] cycloaddition. acs.org This principle highlights how the CF₃ groups in this compound are not merely passive substituents but play an active role in directing chemical transformations for targeted molecular design.

Table 2: Examples of Derivatization Strategies for Terminal Alkynes

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Sonogashira Coupling | Palladium-copper co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Formation of a disubstituted alkyne, extending the conjugated system. |

| Azide-Alkyne Cycloaddition | Reaction with an azide (B81097) to form a triazole ring. organic-chemistry.org | Creation of highly stable heterocyclic linkages for conjugation. organic-chemistry.org |

| Intermolecular Silylation | Addition of silicon-containing groups across the triple bond. nih.gov | Introduction of silyl (B83357) groups for further functionalization or property modification. nih.gov |

Click Chemistry Applications for Chemical Conjugation

The terminal alkyne functionality of this compound makes it a prime candidate for use in "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.orgtcichemicals.comtcichemicals.com Specifically, it is well-suited for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most prominent examples of a click reaction. organic-chemistry.org

In this reaction, the ethynyl group of this compound reacts with an organic azide to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This reaction is highly efficient and can be conducted under mild, often aqueous, conditions, tolerating a wide range of other functional groups. organic-chemistry.org This robustness allows the compound to be used as a building block for conjugating or linking different molecular entities. For example, it could be used to attach this fluorinated fragment to biomolecules, polymers, or surfaces to impart specific properties derived from the bis(trifluoromethyl)phenyl group. chemimpex.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

The development of efficient, selective, and sustainable methods for synthesizing fluorinated aromatic compounds is a continuing goal in organic chemistry. nih.gov Future research into the synthesis of 1-Ethynyl-2,4-bis(trifluoromethyl)benzene will likely focus on moving beyond traditional multi-step sequences, which may involve harsh conditions or hazardous reagents. chinesechemsoc.orgnih.gov

Key areas for exploration include:

Visible-Light Photoredox Catalysis: Harnessing the power of visible light to mediate the construction of the target molecule. mdpi.comresearchgate.net Photoredox methods offer mild reaction conditions and novel reactivity pathways for forming C-C bonds, which could be applied to the ethynylation of the fluorinated benzene (B151609) ring.

Flow Chemistry Protocols: Adapting and optimizing synthetic routes for continuous flow systems. This can enhance safety, improve reproducibility, and allow for scalable production, which is crucial for potential industrial applications.

| Methodology | Potential Advantages | Research Focus | Relevant Precursors |

|---|---|---|---|

| Direct C-H Ethynylation | High atom economy, reduced steps, greener process | Catalyst development (e.g., Pd, Ir, Rh), optimization of reaction conditions | 1,3-Bis(trifluoromethyl)benzene (B1330116) |

| Photoredox Catalysis | Mild conditions, novel reactivity, high functional group tolerance | Photocatalyst screening, development of new trifluoromethylation or ethynylation reagents | Halogenated bis(trifluoromethyl)benzenes |

| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters | Reactor design, optimization of residence time and temperature | Various halogenated or boronic acid derivatives |

Unveiling Unprecedented Reactivity Patterns

The electronic properties of this compound, characterized by a highly electron-deficient π-system, suggest that its reactivity will differ significantly from that of electron-rich or neutral alkynes. The two trifluoromethyl groups exert a strong pull on the electron density of both the aromatic ring and the attached alkyne, making the triple bond more electrophilic. msu.edu

Future research should aim to exploit this unique electronic nature:

Nucleophilic Addition Reactions: While typical alkynes undergo electrophilic addition, the electron-deficient nature of this compound makes it a prime candidate for nucleophilic addition reactions, a less common reactivity mode for alkynes. msu.edu

Cycloaddition Reactions: Exploring its participation in [2+2+2] cyclotrimerization reactions, potentially catalyzed by gold or other transition metals, could lead to novel, highly substituted aromatic structures. researchgate.net The electronic bias of the alkyne could lead to unusual regioselectivity.

Heterocyclization Cascades: Using the alkyne as a linchpin in catalyst-free heterocyclization sequences, where an initial intermolecular reaction is followed by an intramolecular ring-closure, could provide rapid access to complex fluorinated heterocycles. nih.govacs.org The electronic nature of the substituents has been shown to be a critical factor in dictating the outcome of such reactions. acs.org

| Reaction Type | Key Influencing Factor | Potential Products | Research Goal |

|---|---|---|---|

| Nucleophilic Addition | High electrophilicity of the alkyne C≡C bond | Functionalized trifluoromethylated alkenes | Develop metal-free C-C and C-heteroatom bond formations |

| [2+2+2] Cyclotrimerization | Electron-deficient nature influencing catalyst interaction | Polysubstituted, trifluoromethylated benzene derivatives | Synthesize novel building blocks for materials science |

| Heterocyclization/Functionalization | Electronic control over reaction pathway (e.g., endo- vs. exo-cyclization) | Complex fluorinated isocoumarins, isoquinolones, or other heterocycles | Discover new synthetic routes to biologically relevant scaffolds |

Emerging Applications in Advanced Materials Science and Engineering

The combination of a rigid ethynyl (B1212043) linker and a highly fluorinated aromatic core makes this compound a compelling building block for advanced materials. The trifluoromethyl groups can enhance thermal stability, solubility in organic media, and introduce valuable electronic properties. mdpi.com

Promising areas for application-focused research include:

Liquid Crystals: A structurally similar compound, 1-ethynyl-4-(trifluoromethyl)benzene, has been shown to improve the performance of polymer-networked liquid crystal (PNLC) devices by lowering the required driving voltage. evitachem.com This suggests that this compound could be investigated as a monomer or additive to fine-tune the electro-optical properties of new liquid crystal mixtures. evitachem.commdpi.com

Organic Electronics: The 1,4-bis(trifluoromethyl)benzene (B1346883) moiety is known to be an effective electron acceptor for materials used in organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). researchgate.net The ethynyl group on this compound provides a versatile handle for incorporating this powerful acceptor unit into conjugated polymers or dendrimers for next-generation displays and lighting. researchgate.net

Luminescent Materials: Aryleneethynylene derivatives are known for their applications as luminescent materials. nih.gov The specific substitution pattern of the title compound could lead to unique photophysical properties, making it a candidate for chemical sensors or fluorescent probes.

| Application Area | Relevant Properties of the Compound | Research Objective |

|---|---|---|

| Liquid Crystals | Molecular rigidity, dipole moment, potential for polymerization | Develop new LC mixtures with enhanced electro-optical performance evitachem.com |

| Organic Light-Emitting Diodes (OLEDs) | Strong electron-accepting nature, thermal stability | Design and synthesize novel TADF emitters with high quantum efficiency researchgate.net |

| Luminescent Sensors | Potential for fluorescence, sensitivity of electronic structure to environment | Create new materials for detecting specific analytes through changes in luminescence nih.gov |

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery

To accelerate progress in the areas outlined above, a close integration of experimental synthesis and characterization with computational modeling is essential. Theoretical calculations can provide deep insights into reaction mechanisms, predict molecular properties, and guide the rational design of new experiments.

Future research should leverage this synergy:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and rationalize the observed selectivity in novel reactions. nih.gov This is particularly valuable for understanding the subtle electronic effects that govern the reactivity of this electron-deficient alkyne. acs.orgnih.gov

Predicting Physicochemical Properties: Computational methods are increasingly accurate for predicting key properties of organofluorine compounds, such as NMR spectra (specifically ¹⁹F NMR), which can be a powerful tool for structure confirmation. nih.govnih.gov

Rational Design of Materials: In silico screening can predict the electronic and photophysical properties (e.g., HOMO/LUMO energy levels, singlet-triplet energy gaps) of polymers and complex molecules derived from this compound. researchgate.net This computational-first approach can prioritize synthetic targets for applications in OLEDs and other electronic devices, saving significant experimental effort. researchgate.netresearchgate.net

| Research Question | Experimental Approach | Computational Method | Desired Outcome |

|---|---|---|---|

| What is the mechanism of a novel cycloaddition reaction? | Kinetic studies, intermediate trapping, spectroscopic analysis | DFT transition state searching, reaction coordinate mapping | A validated reaction mechanism explaining observed selectivity |

| What is the precise structure of a new derivative? | Synthesis, purification, 1H, 13C, 19F NMR, X-ray crystallography | DFT calculation of NMR chemical shifts and coupling constants rsc.org | Unambiguous structural assignment and confirmation |

| Which derivative will be the best candidate for a blue TADF emitter? | Multi-step synthesis of various candidate molecules, photophysical measurements | Time-Dependent DFT (TD-DFT) to predict excited state energies and ΔE(S1-T1) | Prioritized list of high-potential synthetic targets |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.